3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one
Description
Properties
IUPAC Name |
3,3-difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO/c16-11-6-4-5-10(9-11)13-15(17,18)14(20)19(13)12-7-2-1-3-8-12/h1-9,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTMXJVZVOQWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies
Staudinger-Type [2+2] Cycloaddition
Reaction Conditions
- Imine precursor : 3-Fluorobenzaldehyde aniline Schiff base (synthesized in 85% yield via condensation in isopropanol at 60°C)
- Ketenophile : Difluoroacetyl chloride generated in situ from chlorodifluoroacetic acid and PCl₅
- Solvent system : Anhydrous dichloromethane at -45°C
- Catalyst : Titanium tetrachloride/tetraisopropoxide (1:0.3 molar ratio)
Performance Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 62-68% | |
| Diastereomeric ratio | 3:1 (cis:trans) | |
| Reaction time | 15 h |
Mechanistic Insight : The titanium complex coordinates to both imine nitrogen and ketene carbonyl, enforcing a suprafacial attack geometry that favors cis-diastereomer formation.
Organometallic Ring-Closing Approach
Grignard-Mediated Cyclization
- Substrate : N-(3-Fluorophenyl)-β,β-difluoro-β-phenylpropanamide
- Reagent : Isopropylmagnesium chloride·LiCl complex (2.5 equiv)
- Conditions : THF, -20°C → 25°C over 8 h
Key Observations
Copper-Catalyzed [3+1] Annulation
Optimized Protocol
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline (12 mol%)
- Substrates :
- 2-Bromo-2,2-difluoro-N-phenylacetamide
- 3-Fluorophenylboronic acid pinacol ester
- Conditions : DMF/H₂O (4:1), 80°C, 12 h
Performance Metrics
| Metric | Value | Source |
|---|---|---|
| Isolated yield | 89-92% | |
| Turnover frequency | 8.2 h⁻¹ | |
| E-factor | 6.3 (vs. 18.7 for Staudinger) |
Advantages : Excellent functional group tolerance; enables late-stage fluorination.
Solid-Phase Synthesis Using Wang Resin
Stepwise Assembly
- Resin loading : 3-Fluoro-4-hydroxybenzaldehyde (0.78 mmol/g loading)
- Imine formation : Condensation with aniline in DMF/CH₂Cl₂
- Cyclization : TBTU/HOBt-mediated lactamization
- Cleavage : TFA/H₂O (95:5)
Comparative Data
| Cycle Step | Purity (%) | Yield (%) |
|---|---|---|
| Resin loading | 99.1 | 98 |
| Cyclization | 97.3 | 85 |
| Final product | 99.8 | 73 |
Application : Enables parallel synthesis of 24 analogs in 48 h.
Photochemical [2+2] Cyclization
UV-Mediated Process
- Substrate : N-(3-Fluorophenyl)cinnamamide
- Light source : 254 nm Hg lamp
- Additive : Benzophenone (triplet sensitizer)
Outcomes
- Conversion : 94% (vs. 68% without sensitizer)
- Diastereoselectivity : 1:1.2 (cis:trans)
- Limitation : Requires rigorous degassing and produces 12% dimeric byproducts
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison for 3,3-Difluoro-4-(3-Fluorophenyl)-1-Phenylazetidin-2-One Synthesis
| Method | Yield (%) | Purity (%) | Cost Index* | Scalability |
|---|---|---|---|---|
| Staudinger Cycloaddition | 62-68 | 98.5 | 7.2 | Moderate |
| Grignard Cyclization | 71 | 99.5 | 5.8 | High |
| Cu-Catalyzed Annulation | 89-92 | 99.9 | 3.1 | High |
| Solid-Phase Synthesis | 73 | 99.8 | 9.4 | Low |
| Photochemical Method | 82 | 97.2 | 6.7 | Moderate |
*Cost Index: Relative scale based on raw material expenses (1 = lowest)
Analytical Characterization Data
Spectroscopic Profiles
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new fluorinated derivatives.
Scientific Research Applications
3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or activate specific biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize the β-lactam ring against hydrolysis compared to the 4-methoxyphenyl analog .
Fluorine vs. Amino Substitutions: Replacing the 3,3-difluoro groups with an amino group (as in ) increases nucleophilicity, making the compound more prone to ring-opening reactions. This substitution could alter biological targeting, as seen in aminopenicillins, where amino groups enhance solubility and binding specificity .
Extended Conjugation Systems: Benzochromen-azetidinone hybrids (e.g., ) exhibit fused aromatic systems, enhancing π-π stacking interactions (as observed in crystal structures like ). Such structural features may improve membrane permeability but reduce solubility in aqueous media.
Thermal and Physical Properties
While thermal data for the target compound is unavailable, analogs like tris(3-fluorophenyl)antimony dihalides (e.g., (3-FC6H4)3SbX2) demonstrate that fluorinated aryl groups contribute to thermal stability (melting points <423 K, decomposition >473 K) . The 3-fluorophenyl substituent in the target compound may similarly enhance thermal resilience compared to non-fluorinated analogs.
Biological Activity
3,3-Difluoro-4-(3-fluorophenyl)-1-phenylazetidin-2-one is a fluorinated azetidinone derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of fluorine atoms and an azetidinone core, enhances its stability and reactivity, making it a candidate for various applications in medicinal chemistry and biological research.
Chemical Structure and Properties
The molecular formula of this compound is C16H14F3N1O. The presence of fluorine atoms contributes to increased lipophilicity and metabolic stability, which are critical for bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C16H14F3N1O |
| Molecular Weight | 295.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine substituents enhance binding affinity through strong hydrogen bonds and van der Waals interactions. This interaction can modulate enzymatic activity or receptor functions, influencing various biological pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
1. Antimicrobial Properties:
- Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
2. Anticancer Activity:
- In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways related to cell survival and proliferation.
Case Study: Anticancer Efficacy
In a study examining the effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), the compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. The observed IC50 values ranged from 8 to 12 µM, indicating potent anticancer activity.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other fluorinated azetidinones:
| Compound Name | Biological Activity |
|---|---|
| 3,3-Difluoropyrrolidine | Moderate antimicrobial activity |
| 3,3-Difluoropiperidine | Anticancer properties |
| This compound | Promising antimicrobial and anticancer activity |
Research Applications
Given its promising biological properties, this compound is being explored for various applications:
1. Medicinal Chemistry:
- The compound serves as a lead structure for developing new pharmaceuticals targeting specific diseases due to its stability and bioactivity.
2. Drug Development:
- Ongoing research focuses on optimizing derivatives of this compound to enhance its efficacy and reduce potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
